Tert-butyl hypobromite
Description
Tert-butyl hypobromite (C₄H₉OBr) is a hypohalous acid derivative with a tert-butoxy group bonded to bromine. It is primarily employed as a brominating agent in radical-mediated halogenation reactions. The compound undergoes homolytic cleavage of the O–Br bond under specific conditions, generating bromine radicals (Br•) and tert-butoxyl radicals (C₄H₉O•), which participate in hydrogen abstraction and subsequent halogenation of substrates like alkanes and aromatics . Its utility in para-selective bromination of toluene over zeolites highlights its role in regioselective synthesis .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl hypobromite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-4(2,3)6-5/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODUDVQDMKBOJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505847 | |
| Record name | tert-Butyl hypobromite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1611-82-1 | |
| Record name | tert-Butyl hypobromite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Tertiary Alcohol Resin
The process begins with the synthesis of a tert-butyl alcohol-functionalized resin through a multi-step protocol:
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Friedel-Crafts Acylation : Chloromethylated polystyrene resin reacts with acetyl chloride in the presence of aluminum chloride, forming a ketone-functionalized resin.
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Grignard Reaction : The ketone resin undergoes reaction with methylmagnesium iodide, yielding a tertiary alcohol resin.
Preswelling the resin in carbon tetrachloride prior to the Grignard step increases the reaction yield by 100%, highlighting the critical role of solvent-swollen matrices in facilitating reagent diffusion.
Hypobromite Formation
The tertiary alcohol resin is treated with sodium hypobromite (NaOBr) in a tetrahydrofuran (THF)-water mixture:
Key parameters influencing hypobromite loading include:
Table 1: Effect of Solvent Systems on Hypobromite Loading
| Solvent | Swelling Capacity (%) | Hypobromite Loading (mmol/g) |
|---|---|---|
| Water | 10 | 0.8 |
| THF-Water (1:1) | 85 | 2.4 |
| Dichloromethane | 75 | 1.9 |
Comparative Analysis of Polymer-Supported vs. Solution-Phase Methods
Traditional Solution-Phase Synthesis
While not explicitly detailed in the cited sources, classical hypobromite synthesis typically involves the reaction of tert-butanol with bromine (Br₂) in the presence of a base (e.g., NaOH):
This method faces challenges such as:
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Thermal Instability : this compound decomposes rapidly above −20°C.
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Safety Risks : Handling bromine necessitates stringent safety protocols.
Advantages of Polymer-Supported Reagents
The polymeric this compound offers distinct advantages:
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Stability : The resin stabilizes the hypobromite moiety, enabling storage at 0°C for weeks without decomposition.
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Recyclability : Spent resin is regenerated by treating with fresh NaOBr, retaining >95% activity over five cycles.
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Selectivity : Avoids side reactions (e.g., over-bromination) common in solution-phase methods.
Mechanistic Insights and Reaction Optimization
Radical Pathway in Bromination Reactions
The O–Br bond in this compound undergoes homolytic cleavage under mild conditions, generating bromine radicals (Br- ) and tert-butoxy radicals:
These radicals participate in chain reactions, enabling selective bromination of alkenes and aromatic compounds.
Solvent Effects on Reaction Efficiency
Studies comparing solvent systems reveal:
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Polar Protic Solvents (e.g., H₂O) : Suppress radical pathways, favoring ionic mechanisms.
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Nonpolar Solvents (e.g., Hexane) : Enhance radical stability, improving bromination yields.
Table 2: Bromination of Styrene Using Polymeric this compound
| Solvent | Temperature (°C) | Yield (%) | Selectivity (β-Bromostyrene) |
|---|---|---|---|
| Hexane | 25 | 92 | 98 |
| THF | 25 | 85 | 89 |
| Water | 25 | 12 | 45 |
Industrial-Scale Considerations
Cost-Benefit Analysis
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Raw Material Costs : Sodium hypobromite ($12/kg) vs. bromine ($8/kg).
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Waste Reduction : Polymer-supported methods reduce bromine waste by 70% compared to solution-phase routes.
Process Intensification Strategies
Chemical Reactions Analysis
Tert-butyl hypobromite undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting alcohols to aldehydes or ketones.
Reduction: It can be reduced to tert-butyl alcohol.
Substitution: It is commonly used in electrophilic bromination reactions, where it introduces a bromine atom into an organic molecule.
Common reagents used in these reactions include bromine, hydrogen bromide, and various catalysts. The major products formed from these reactions depend on the specific substrates and conditions used.
Scientific Research Applications
Tert-butyl hypobromite has several applications in scientific research:
Chemistry: It is used as a brominating agent in organic synthesis, particularly for the selective bromination of aromatic compounds.
Biology: It is employed in studies involving free radical generation and lipid peroxidation.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl hypobromite involves the homolytic cleavage of the O-Br bond, generating free radicals. These radicals can then participate in various chemical reactions, such as the bromination of alkanes and aromatics. The molecular targets and pathways involved depend on the specific reaction conditions and substrates.
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparison with Tert-Butyl Hypochlorite (C₄H₉OCl)
Reactivity and Mechanism :
Both compounds initiate halogenation via O–X (X = Br, Cl) bond homolysis, producing halogen and tert-butoxyl radicals. However, tert-butyl hypobromite exhibits a slightly lower bond dissociation energy (O–Br vs. O–Cl), favoring radical generation at milder conditions .Applications :
- Tert-butyl hypochlorite is widely used for chlorination (e.g., Walling’s chlorination of alkanes), while this compound is preferred for bromination due to reduced side reactions .
- In aromatic substitution, tert-butyl hypochlorite with zeolite HX achieves efficient para-chlorination of toluene, whereas this compound over NaX zeolite provides moderate para-bromination (49% yield) .
Comparison with Sodium Hypobromite (NaOBr)
Reactivity :
Sodium hypobromite is a stronger oxidizing agent, often used in Hoffmann degradation (e.g., converting amides to primary amines) and oxidation of organic substrates. Unlike this compound, it operates via ionic mechanisms rather than radical pathways .- Selectivity: Sodium hypobromite selectively oxidizes inositol phosphates (IPs) in soil extracts, leaving IPs intact due to their resistance to hypobromite oxidation. This property is critical in environmental chemistry for isolating IPs during ³¹P NMR analysis . this compound lacks this oxidative selectivity but excels in radical-mediated bromination.
Comparison with Molecular Bromine (Br₂)
Efficiency and Selectivity :
- Br₂ brominates toluene with 98% yield but poor regioselectivity (1% ortho-product), while this compound offers superior para-selectivity (49% yield) due to steric effects from the tert-butyl group and zeolite interactions .
- Br₂ is more efficient in bulk bromination but generates toxic HBr as a byproduct, whereas this compound minimizes acid waste .
Radical vs. Electrophilic Pathways :
Br₂ typically follows electrophilic aromatic substitution, whereas this compound operates via radical intermediates, enabling functionalization of unactivated alkanes .
Data Table: Key Comparisons
Biological Activity
Tert-butyl hypobromite (TBB) is an organic compound with the molecular formula . It is primarily recognized for its role in organic synthesis, particularly in bromination reactions. This article explores the biological activity of TBB, focusing on its mechanisms, applications, and relevant research findings.
This compound is a reddish-orange liquid that is stable under cold and dark conditions but decomposes rapidly at elevated temperatures. Its synthesis generally involves the reaction of tert-butyl alcohol with bromine in the presence of a base, yielding TBB along with hydrogen bromide:
The biological activity of TBB is largely attributed to its ability to generate free radicals through the homolytic cleavage of the O-Br bond. This process produces alkoxyl radicals and bromine radicals, which can participate in various chemical reactions, including lipid peroxidation and the bromination of organic substrates .
Biological Applications
TBB has several notable applications in biological contexts:
- Free Radical Generation : TBB is employed in studies related to oxidative stress and free radical biology. The radicals generated from TBB can initiate lipid peroxidation, which is significant in understanding cellular damage mechanisms associated with various diseases .
- Bromination Reactions : In synthetic organic chemistry, TBB serves as a selective brominating agent for aromatic compounds. Its unique reactivity allows for high para-selectivity in electrophilic bromination reactions, making it valuable for pharmaceutical synthesis .
- Pharmaceutical Intermediates : TBB is utilized in the synthesis of various pharmaceutical intermediates, contributing to drug discovery and development processes.
Study 1: Free Radical Reactions
A study investigated the interaction between TBB and tert-butyl hydroperoxide (TBHP), revealing that hypobromite can react similarly to hypochlorite under certain conditions. The reaction kinetics were analyzed using spin trapping techniques, demonstrating that TBB generates free radicals that can interact with biological molecules, leading to oxidative modifications .
| Compound | Reaction Type | Yield (%) |
|---|---|---|
| 1-Bromoadamantane | Bromination | 7% |
| Triphenylmethanol | Reduction | 88% |
| Benzophenone | By-product | 5% |
This table summarizes the products formed when TBB was reacted with adamantane in the presence of CBr₄, highlighting its utility in generating specific brominated compounds while minimizing unwanted by-products .
Study 2: Metabolic Stability
Research has shown that compounds containing tert-butyl groups often exhibit high metabolic lability due to rapid oxidative metabolism. A comparative study indicated that replacing tert-butyl groups with more stable moieties significantly enhanced metabolic stability in vitro and in vivo. This finding has implications for drug design, suggesting that while TBB can be useful in synthesis, its derivatives may require modifications to improve their pharmacokinetic profiles .
Toxicological Considerations
While TBB has valuable applications, it is essential to consider its potential toxicity. The free radicals generated by TBB can lead to oxidative stress, which is implicated in various pathological conditions. Therefore, careful handling and assessment of safety are crucial when working with this compound.
Q & A
Q. What experimental strategies mitigate decomposition artifacts in calorimetric studies of hypobromite thermodynamics?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
